N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S/c18-15(14-4-2-8-20-14)17-10-11-5-6-12(16-9-11)13-3-1-7-19-13/h1-9H,10H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDQGNTOAUXXKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent. The compound has shown significant activity against Mycobacterium tuberculosis.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound also features a pyridine ring and has shown anti-tubercular activity.
Furan Derivatives: Compounds containing the furan ring are known for their antibacterial and antiviral properties.
Uniqueness
N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is unique due to its combination of furan, pyridine, and thiophene rings
Biological Activity
N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis methods, and various biological activities supported by research findings.
Structural Characteristics
The molecular formula of this compound is . The compound features a unique combination of a furan ring, pyridine moiety, and thiophene group, which contribute to its chemical properties and potential biological effects. The presence of these heterocycles enhances the compound's ability to interact with biological macromolecules, making it a subject of interest in medicinal chemistry.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Preparation of Intermediates : Starting materials such as 6-(furan-2-yl)pyridine and thiophene derivatives are synthesized.
- Coupling Reaction : The intermediates are coupled through nucleophilic substitution reactions.
- Reaction Conditions : Organic solvents like dichloromethane or tetrahydrofuran are used, often with catalysts such as triethylamine to facilitate the reaction.
Biological Activity
The biological activities of this compound have been explored in various studies, highlighting its potential in several therapeutic areas:
Anticancer Activity
Preliminary studies suggest that this compound may exhibit significant anticancer properties. For instance, it has shown activity against specific cancer cell lines, indicating its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
The mechanism underlying the biological activity of this compound involves interactions with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate these pathways comprehensively.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-Methylpyridin-2-yloxy)-benzamide | Contains a pyridine ring and benzamide | Anticancer activity |
| 5-Methyl-thiophene-carboxylic acid | Contains thiophene but lacks complex aromatic structure | Antimicrobial activity |
| 6-Aminoquinoline derivatives | Similar heterocyclic structure but different functional groups | Antimalarial activity |
N-((6-(furan-2-ylo)pyridin-3-y)methyl)thiophene stands out due to its combination of furan, thiophene, and pyridine functionalities, which may enhance its biological activity compared to other similar compounds.
Case Studies and Research Findings
Several case studies have highlighted the biological efficacy of this compound:
- Anticancer Studies : In vitro studies demonstrated that the compound inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer), suggesting its potential as an anticancer agent.
- Antimicrobial Testing : In studies evaluating antimicrobial properties, N-((6-(furan-2-yly)pyridin -3-y)methyl)thiophene exhibited significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.
Q & A
Q. What are the key synthetic routes for N-((6-(furan-2-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Pyridine Core Formation : The Hantzsch pyridine synthesis or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces the pyridine-thiophene backbone .
- Furan Integration : Electrophilic substitution or coupling reactions attach the furan moiety under anhydrous conditions (e.g., THF, 80°C) .
- Carboxamide Linkage : Acylation using thiophene-2-carbonyl chloride with a pyridinylmethylamine intermediate in the presence of triethylamine (Et3N) .
- Optimization : Continuous flow reactors and LiAlH4-mediated reductions improve yield (up to 85%) and purity (>95%) .
Q. How is the structural integrity of this compound verified post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirm substituent positions (e.g., furan C-H protons at δ 6.2–7.4 ppm) .
- HPLC : Purity assessment (>98% via reverse-phase C18 columns) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 314) validate molecular weight .
- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond angles and stereochemistry .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Dose-response curves (IC50) against kinases or proteases .
- Cellular Viability Tests : MTT assays in cancer cell lines (e.g., IC50 = 12 µM in HeLa) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., serotonin receptors) .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in furan-pyridine coupling steps?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling efficiency .
- Solvent Effects : Compare DMF (polar aprotic) vs. toluene (non-polar) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 24 hrs) and improve regioselectivity .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Purity Control : Use HPLC to exclude isomers (e.g., 99.46% purity vs. 95.37% in isomer mixtures) .
- Structural Confirmation : Single-crystal XRD to rule out polymorphic variations .
- Assay Standardization : Replicate studies under identical conditions (e.g., pH 7.4, 37°C) .
Q. What computational/experimental strategies elucidate binding mechanisms with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., ΔG = -9.2 kcal/mol) .
- NMR Titration : Monitor chemical shift perturbations to map ligand-protein interactions (e.g., His residue involvement) .
- Cryo-EM : Resolve compound-enzyme complexes at 2.8 Å resolution .
Q. How does the compound’s electronic configuration influence its reactivity in catalytic systems?
- Methodological Answer :
- DFT Calculations : Analyze HOMO-LUMO gaps (e.g., 3.2 eV) to predict redox behavior .
- Cyclic Voltammetry : Measure oxidation peaks at +1.2 V (vs. Ag/AgCl) to assess stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
